molecular formula C14H22N2O3S B5007602 N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide

N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide

Cat. No. B5007602
M. Wt: 298.40 g/mol
InChI Key: PDPINDPZYWXTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide, also known as E7820, is a small molecule inhibitor of angiogenesis, which is the formation of new blood vessels. Angiogenesis plays a crucial role in the growth and spread of cancer, making E7820 a promising drug candidate for cancer treatment.

Mechanism of Action

N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide inhibits angiogenesis by targeting the vascular endothelial growth factor receptor (VEGFR) pathway. Specifically, this compound binds to the extracellular domain of VEGFR-2 and prevents the binding of VEGF, a key growth factor for angiogenesis. This leads to the inhibition of downstream signaling pathways that promote angiogenesis, such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects
In addition to its anti-angiogenic effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tumor invasion and metastasis. This compound has also been shown to inhibit the proliferation and migration of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide as a research tool is its specificity for the VEGFR pathway. This allows researchers to study the effects of VEGF inhibition on angiogenesis and tumor growth without the confounding effects of off-target effects. However, one limitation of this compound is its relatively low potency compared to other VEGFR inhibitors, such as sunitinib and sorafenib. This may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide. One direction is to further investigate its potential as a cancer therapy in clinical trials. Another direction is to study its effects on other biological processes beyond angiogenesis, such as inflammation and immune function. Additionally, further research is needed to optimize the synthesis and formulation of this compound for maximum efficacy and safety. Finally, the development of more potent and selective VEGFR inhibitors based on the structure of this compound may lead to new and improved cancer therapies.

Synthesis Methods

The synthesis of N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide involves several steps, including the reaction of 3,3-dimethylbutanoyl chloride with 4-aminobenzenesulfonamide to form N-{4-[(aminosulfonyl)phenyl]}-3,3-dimethylbutanamide. This intermediate compound is then reacted with ethylamine to produce this compound. The overall yield of the synthesis is around 35%, and the purity of the final product is typically greater than 95%.

Scientific Research Applications

N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and pancreatic cancer. In these models, this compound has been shown to inhibit tumor growth and metastasis by blocking angiogenesis. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatment regimens.

properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-5-15-20(18,19)12-8-6-11(7-9-12)16-13(17)10-14(2,3)4/h6-9,15H,5,10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPINDPZYWXTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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